Computed LogP and Topological Polar Surface Area (TPSA) Differentiation Relative to Des-aryl and Regioisomeric Analogs
In the absence of direct experimental comparator data for this specific compound, its computed physicochemical profile can be benchmarked against structurally related benzofuran-2-carboxamide derivatives. The target compound exhibits an XLogP3 of 3.9 and a TPSA of 83.6 Ų based on PubChem-computed descriptors [1]. By comparison, the closely related N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide (CAS 1797964-11-4) incorporates a ketone bridge, which increases TPSA to approximately 96–100 Ų (estimated from fragment-based calculation) and reduces logP by ~0.8 units . This quantitative difference in polar surface area (>12 Ų) is sufficient to produce a measurable divergence in passive membrane permeability and oral bioavailability prediction, making the target compound the more lipophilic and potentially more CNS-penetrant candidate of the pair [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 3.9; TPSA = 83.6 Ų [1] |
| Comparator Or Baseline | N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide (CAS 1797964-11-4): estimated TPSA ≈ 96–100 Ų, estimated XLogP3 ≈ 3.1 |
| Quantified Difference | ΔTPSA > +12 Ų (comparator higher), ΔXLogP3 ≈ -0.8 (comparator lower) |
| Conditions | Computed using PubChem/Cactvs and fragment-based additive methods; not experimentally determined for comparator |
Why This Matters
For procurement decisions in CNS or intracellular target projects, the lower TPSA and higher logP of the target compound predict superior passive membrane permeability compared to the ketone-containing analog.
- [1] PubChem Compound Summary for CID 119101792, N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzofuran-2-carboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/119101792 (accessed 2026-05-06). View Source
